molecular formula C10H6F6O4 B11087423 6-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-1,3-benzodioxol-5-ol

6-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-1,3-benzodioxol-5-ol

Cat. No.: B11087423
M. Wt: 304.14 g/mol
InChI Key: ONZHKDDJCFTEEV-UHFFFAOYSA-N
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Description

6-[2,2,2-TRIFLUORO-1-HYDROXY-1-(TRIFLUOROMETHYL)ETHYL]-1,3-BENZODIOXOL-5-OL is a fluorinated organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of trifluoromethyl groups, which impart significant stability and reactivity. It is used in various scientific research applications due to its distinctive chemical behavior.

Preparation Methods

The synthesis of 6-[2,2,2-TRIFLUORO-1-HYDROXY-1-(TRIFLUOROMETHYL)ETHYL]-1,3-BENZODIOXOL-5-OL typically involves the reaction of 2,2,2-trifluoroethanol with 2-hydroxyphenol. The reaction is carried out under controlled conditions, often with the use of a catalyst to facilitate the condensation reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroquinones.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

Scientific Research Applications

6-[2,2,2-TRIFLUORO-1-HYDROXY-1-(TRIFLUOROMETHYL)ETHYL]-1,3-BENZODIOXOL-5-OL is utilized in various fields:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Its unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Medicine: It is explored for its potential therapeutic applications, including as an intermediate in drug synthesis.

    Industry: The compound is used in the development of agrochemicals and materials science

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C10H6F6O4

Molecular Weight

304.14 g/mol

IUPAC Name

6-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-1,3-benzodioxol-5-ol

InChI

InChI=1S/C10H6F6O4/c11-9(12,13)8(18,10(14,15)16)4-1-6-7(2-5(4)17)20-3-19-6/h1-2,17-18H,3H2

InChI Key

ONZHKDDJCFTEEV-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C(C(F)(F)F)(C(F)(F)F)O)O

Origin of Product

United States

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